molecular formula C17H23NO4S2 B2413226 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034404-74-3

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2413226
CAS RN: 2034404-74-3
M. Wt: 369.49
InChI Key: VUTPTXNFIQCNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H23NO4S2 and its molecular weight is 369.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their antimicrobial potential. Specifically, compounds d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole derivatives, like this compound, have been known to block bacterial lipid biosynthesis and exhibit antibacterial effects .

Anticancer Properties

Cancer remains a significant global health challenge. In the quest for effective treatments, researchers have explored novel compounds. Among the synthesized derivatives, d6 and d7 stood out as potent anticancer agents against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These compounds could serve as leads for rational drug design in cancer therapy .

Drug Resistance Mitigation

Given the rising antimicrobial and anticancer drug resistance, compounds like this one offer hope. By studying their pharmacological activities, researchers aim to combat resistance mechanisms employed by pathogens and cancer cells. Rational drug design based on these derivatives may yield effective therapies .

Thiazole Nucleus and Medicinal Properties

The thiazole nucleus, present in this compound, has a rich history of medicinal applications. It has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Mechanistically, thiazoles may block bacterial lipid synthesis and exhibit diverse antimicrobial effects .

Antioxidant Potential

While not directly related to the compound , it’s worth noting that imidazole-containing compounds have also been explored for their antioxidant properties. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives showed good scavenging potential in comparison to ascorbic acid .

Drug Design and Molecular Docking

Molecular docking studies have revealed that several of the synthesized compounds (including d1 , d2 , d3 , d6 , and d7 ) exhibit favorable binding scores within specific protein pockets. These findings suggest their potential as lead compounds for rational drug design .

properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-11-9-15(22-4)17(10-12(11)2)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,13,18-19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPTXNFIQCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(S2)C(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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